molecular formula C14H15NO B14112483 4-((3,5-Dimethylphenyl)amino)phenol

4-((3,5-Dimethylphenyl)amino)phenol

Cat. No.: B14112483
M. Wt: 213.27 g/mol
InChI Key: YJRJWQWEUZBGRF-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylphenyl)amino)phenol is an organic compound with the molecular formula C14H15NO It is characterized by the presence of a phenol group and an amino group attached to a dimethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethylphenyl)amino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a halogenated precursor, such as 4-chlorophenol, reacts with 3,5-dimethylaniline under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethylphenyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-((3,5-Dimethylphenyl)amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethylphenyl)amino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can engage in nucleophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Similar structure but lacks the dimethyl substitution on the phenyl ring.

    4-Nitrophenol: Contains a nitro group instead of an amino group.

    4-Hydroxyaniline: Similar structure but without the dimethyl substitution.

Uniqueness

4-((3,5-Dimethylphenyl)amino)phenol is unique due to the presence of both the dimethyl-substituted phenyl ring and the amino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-(3,5-dimethylanilino)phenol

InChI

InChI=1S/C14H15NO/c1-10-7-11(2)9-13(8-10)15-12-3-5-14(16)6-4-12/h3-9,15-16H,1-2H3

InChI Key

YJRJWQWEUZBGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC=C(C=C2)O)C

Origin of Product

United States

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